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molecular formula C16H22O2 B579236 Ethyl (4-cyclohexylphenyl)acetate CAS No. 15649-06-6

Ethyl (4-cyclohexylphenyl)acetate

Cat. No. B579236
M. Wt: 246.35
InChI Key: CJSMRVHLBFFKMK-UHFFFAOYSA-N
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Patent
US03968142

Procedure details

13.7 g of para-cyclohexyl-phenylacetonitrile, 21 ml of absolute ethanol, and 7.3 ml of concentrated sulfuric acid are boiled overnight. The mixture is then diluted with water and extracted several times with ethyl acetate. The solution is washed with sodium bicarbonate solution and water, and dried over sodium sulfate. The residue obtained on evaporation of the solvent is distilled in a high vacuum. There is obtained para-cyclohexylphenyl acetic acid ethyl ester boiling at 125°-127°C under a pressure of 0.5 mm of Hg.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]#N)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:16]([OH:18])[CH3:17].S(=O)(=O)(O)[OH:20]>O>[CH2:16]([O:18][C:14](=[O:20])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:8][CH:9]=1)[CH3:17]

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)CC#N
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
7.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
WASH
Type
WASH
Details
The solution is washed with sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained on evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)C1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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